1-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

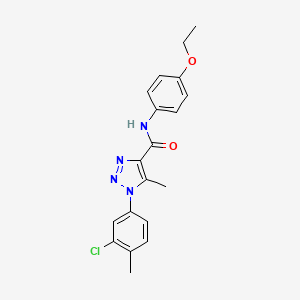

1-(3-Chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a 3-chloro-4-methylphenyl group at the 1-position, a methyl group at the 5-position, and a 4-ethoxyphenyl amide moiety at the 4-position. The compound’s molecular formula is inferred to be C19H19ClN4O2 (approximate molecular weight: 378.84 g/mol), based on structural analogs reported in the literature .

The 5-methyl group on the triazole ring may enhance metabolic stability compared to unsubstituted analogs. Such structural features are critical in medicinal chemistry, where triazole carboxamides are explored for their antibacterial, anticancer, and kinase-inhibitory properties .

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2/c1-4-26-16-9-6-14(7-10-16)21-19(25)18-13(3)24(23-22-18)15-8-5-12(2)17(20)11-15/h5-11H,4H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBGLDGRRCDZDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide , known for its potential biological activities, has garnered attention in pharmacological research. This article aims to explore its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C25H25ClN2O

- Molecular Weight : 452.9 g/mol

- CAS Number : Not specified in the sources

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 4

- Rotatable Bond Count : 8

- LogP (XLogP3) : 5.4

Structural Representation

The compound features a triazole ring fused with a carboxamide group, contributing to its biological activity. The presence of chloro and ethoxy substituents enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to This compound often exhibit activity through multiple mechanisms:

- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes.

- Anticancer Properties : Certain triazoles have been shown to induce apoptosis in cancer cells via the modulation of signaling pathways such as PI3K/Akt and MAPK.

- Anti-inflammatory Effects : Some studies suggest that triazole compounds can inhibit inflammatory mediators, providing a potential therapeutic avenue for inflammatory diseases.

Antimicrobial Activity

A study conducted on various triazole derivatives demonstrated that compounds with similar structures exhibited significant antifungal activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MIC) were determined to be within the range of 0.5 to 8 µg/mL for effective compounds.

Anticancer Activity

In vitro studies have shown that the compound can reduce cell viability in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics.

Case Studies

-

Case Study on Antifungal Activity

- Researchers tested a series of triazole derivatives against common fungal pathogens.

- Results indicated that the compound displayed a synergistic effect when combined with fluconazole, enhancing overall antifungal efficacy.

-

Case Study on Cancer Cell Lines

- A comparative study was conducted using breast cancer cell lines (MCF-7).

- The compound significantly inhibited cell proliferation and induced apoptosis as evidenced by flow cytometry assays.

Data Table of Biological Activities

Comparison with Similar Compounds

Key Observations :

- The 4-ethoxyphenyl group in the target compound improves solubility compared to non-polar substituents like 2-methylphenyl .

Key Observations :

Key Observations :

- The 4-ethoxyphenyl group in the target compound may balance hydrophobicity and solubility, critical for oral bioavailability .

- Chloro and methyl substituents, as seen in GSK1940029, are common in kinase inhibitors due to their ability to occupy hydrophobic binding pockets .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.